molecular formula C13H19NO2 B14666129 2-[4-(Butylamino)phenyl]propanoic acid CAS No. 39718-87-1

2-[4-(Butylamino)phenyl]propanoic acid

Cat. No.: B14666129
CAS No.: 39718-87-1
M. Wt: 221.29 g/mol
InChI Key: OKRXZNVGRQPRAF-UHFFFAOYSA-N
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Description

2-[4-(Butylamino)phenyl]propanoic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As an aryl propionic acid derivative, this scaffold is historically significant for its role in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, which is chemically known as 2-(4-isobutylphenyl)propionic acid . The structural motif of substituting the phenyl ring with an amino group, as seen in this compound, has been explored to modulate biological activity and physicochemical properties . Researchers investigate such analogues to establish structure-activity relationships (SAR), fine-tune potency, and improve selectivity for specific biological targets . Aryl propionic acid derivatives are known to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-bacterial effects, making them a valuable template for developing new therapeutic agents . The presence of the butylamino side chain in this particular compound suggests potential application in the design and synthesis of novel bioactive molecules, such as agonists for G-protein coupled receptors (GPCRs) like GPR88, which is a target for neurological disorders . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization campaigns, and metabolic studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

39718-87-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[4-(butylamino)phenyl]propanoic acid

InChI

InChI=1S/C13H19NO2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13(15)16/h5-8,10,14H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

OKRXZNVGRQPRAF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Methodology

This two-step approach adapts Friedel-Crafts alkylation to introduce the propanoic acid moiety, followed by amination to install the butylamino group.

Step 1: Friedel-Crafts Alkylation

  • Reagents : Toluene, 2-chloropropionate, anhydrous AlCl₃.
  • Conditions : -5°C to 5°C, 12–48 hours.
  • Intermediate : 2-(4-Methylphenyl)propanoic acid (yield: 65–79%).

Step 2: Bromination and Buchwald-Hartwig Amination

  • Bromination : Br₂ in H₂O or NaHCO₃, 70–80°C.
    • Intermediate : 2-(4-Bromophenyl)propanoic acid (yield: 81–94%).
  • Amination : Pd(OAc)₂/Xantphos catalyst, butylamine, K₃PO₄, 100–110°C.
    • Final Product : 2-[4-(Butylamino)phenyl]propanoic acid (yield: 60–75%).

Advantages : High regioselectivity; compatible with large-scale production.
Limitations : Requires palladium catalysts, increasing cost.

Nitro Reduction and Alkylation

Methodology

A three-step sequence involving nitration, reduction, and alkylation.

Step 1: Nitration of Phenylpropanoic Acid

  • Reagents : HNO₃/H₂SO₄, 0–5°C.
  • Intermediate : 2-(4-Nitrophenyl)propanoic acid (yield: 50–65%).

Step 2: Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.
  • Intermediate : 2-(4-Aminophenyl)propanoic acid (yield: 85–90%).

Step 3: N-Alkylation

  • Reagents : Butyl bromide, K₂CO₃, DMF, 80°C.
  • Final Product : this compound (yield: 70–80%).

Advantages : Avoids halogenated intermediates.
Limitations : Nitration regioselectivity challenges; multiple purification steps.

Direct C–N Coupling via Ullmann Reaction

Methodology

Copper-mediated coupling of 4-iodophenylpropanoic acid with butylamine.

Reagents :

  • 2-(4-Iodophenyl)propanoic acid, butylamine, CuI, 1,10-phenanthroline, K₂CO₃.
    Conditions : DMSO, 110°C, 24 hours.
    Yield : 55–65%.

Advantages : Single-step process; no protecting groups required.
Limitations : Moderate yields; stoichiometric copper usage.

Reductive Amination of Ketone Precursors

Methodology

Synthesis via reductive amination of 4-ketophenylpropanoic acid.

Step 1: Ketone Synthesis

  • Oxidation : 2-(4-Isopropylphenyl)propanoic acid, KMnO₄, H₂O, 70°C.
    • Intermediate : 2-(4-Acetylphenyl)propanoic acid (yield: 60%).

Step 2: Reductive Amination

  • Reagents : Butylamine, NaBH₃CN, MeOH, 25°C.
  • Final Product : this compound (yield: 50–60%).

Advantages : Mild conditions; avoids halogenation.
Limitations : Low yields due to competing side reactions.

Comparative Analysis of Methods

Method Key Steps Yield (%) Catalyst Scalability
Friedel-Crafts + Amination Alkylation, Bromination, C–N coupling 60–75 Pd(OAc)₂/Xantphos High
Nitro Reduction Nitration, Hydrogenation, Alkylation 70–80 Pd/C Moderate
Ullmann Coupling Direct C–N coupling 55–65 CuI Low
Reductive Amination Oxidation, Reductive amination 50–60 NaBH₃CN Moderate

Chemical Reactions Analysis

Types of Reactions

2-[4-(Butylamino)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-[4-(Butylamino)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Butylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[4-(Butylamino)phenyl]propanoic acid and related compounds:

Compound Name Substituent(s) Key Functional Groups Reported Activity/Use Molecular Weight (g/mol) CAS Number References
This compound Butylamino (-NH-C₄H₉) at para Propanoic acid, amine Not explicitly reported ~237.3 (calculated) Not provided N/A
Ibuprofen 2-Methylpropyl (-CH₂CH(CH₃)₂) at para Propanoic acid NSAID (COX inhibitor) 206.28 15687-27-1
ATPR (4-Amino-2-trifluoromethylphenyl retinate) Trifluoromethyl, retinoate ester Retinoic acid derivative, trifluoromethyl Anticancer (induces tumor differentiation) ~472.5 (estimated) Not provided
2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid Cyclopropanecarbonyl, methyl Propanoic acid, cyclopropane Not explicitly reported (structural analog) 244.3 162096-54-0
2-Amino-3-(4-bromophenyl)propanoic acid Bromo at para, amino Propanoic acid, bromo, amino Pharmaceutical intermediate 244.09 24250-84-8
PPARγ Agonists (e.g., Compound 9) Benzophenone, benzyloxy Propanoic acid, benzoyl Antidiabetic (PPARγ activation) ~400–450 (varies) Not provided

Key Observations:

Substituent Impact on Activity: The butylamino group in the target compound introduces a basic amine functionality, which may enhance solubility in acidic environments compared to ibuprofen’s hydrophobic 2-methylpropyl group . Trifluoromethyl and retinoate ester groups in ATPR confer distinct anticancer properties, likely through retinoid receptor interactions . Cyclopropanecarbonyl substituents (e.g., in ) may enhance metabolic stability due to the rigid cyclopropane ring .

Pharmacological Profiles: Ibuprofen and its derivatives primarily act as COX inhibitors, while PPARγ agonists () target metabolic pathways in diabetes .

Synthesis and Purity: ATPR was synthesized with a 56.71% yield and 99.71% purity via DCC-DMAP coupling and ethanol recrystallization, demonstrating scalability . Ibuprofen impurities (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) highlight the importance of rigorous HPLC analysis to ensure pharmaceutical quality .

Physicochemical and Pharmacokinetic Considerations

  • Acid Dissociation Constant (pKa): The propanoic acid moiety (pKa ~4–5) ensures ionization at physiological pH, while the amine group (pKa ~9–10) may protonate in acidic environments (e.g., stomach), enhancing solubility .
  • Metabolic Stability: Aromatic amines (e.g., butylamino) are prone to oxidation or acetylation, which could influence metabolic pathways compared to halogenated or esterified analogs .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Butylamino)phenyl]propanoic acid, and how can researchers validate their feasibility?

Methodological Answer:

  • Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to predict one-step or multi-step routes. These tools leverage databases like PISTACHIO and REAXYS to propose routes based on precursor availability and reaction plausibility scores .
  • Validation : Confirm predicted routes via small-scale trials, monitoring intermediates using thin-layer chromatography (TLC) or LC-MS. Cross-reference spectral data (e.g., 1^1H NMR, IR) with PubChem or NIST Chemistry WebBook entries for structural verification .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare experimental 1^1H and 13^{13}C NMR shifts with computed data from PubChem or experimental values for structurally analogous compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (C13_{13}H19_{19}NO2_2, theoretical MW: 221.14 g/mol).
  • Purity Assessment : Perform HPLC with UV detection (e.g., 254 nm) and quantify impurities against reference standards (e.g., EP impurities like 2-(4-Ethylphenyl)propanoic acid) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and selectivity during synthesis, particularly for scale-up?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in butylamine coupling .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress and adjust conditions dynamically.
  • Scale-Up Challenges : Address solvent recovery and byproduct formation using continuous flow reactors, which improve heat/mass transfer compared to batch systems .

Q. What methodologies resolve contradictions in pharmacological data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Impurity Profiling : Quantify synthesis byproducts (e.g., this compound methyl ester) via LC-MS/MS. Compare bioactivity of purified vs. crude samples to isolate confounding effects .
  • Dose-Response Studies : Conduct assays (e.g., enzyme inhibition) across multiple concentrations (µM–mM range) to identify non-linear effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors, correlating with experimental IC50_{50} values .

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via LC-MS and identify hydrolytic pathways (e.g., ester cleavage) .
  • Oxidative Stability : Expose to H2_2O2_2 or cytochrome P450 enzymes (in vitro microsomal assays) to assess metabolic susceptibility. Use radical scavengers (e.g., ascorbic acid) to mitigate oxidative decomposition .

Data Analysis & Theoretical Frameworks

Q. How should researchers approach conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • Benchmarking : Compare experimental NMR data with high-quality reference standards (e.g., NIST-certified compounds) and DFT-calculated shifts (e.g., Gaussian software at B3LYP/6-311+G(d,p) level).
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3_3) using correction factors or database annotations .

Q. What computational tools enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Validate models via leave-one-out cross-validation .
  • Scaffold Hopping : Replace the butylamino group with bioisosteres (e.g., cyclopropylmethyl) using combinatorial libraries (e.g., Enamine REAL Space) to explore SAR .

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